9-(Prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene

Description

Chemical Identity and Nomenclature

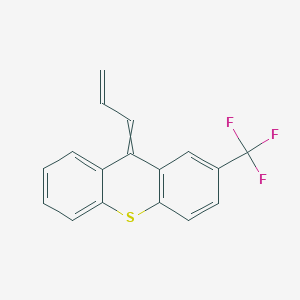

9-(Prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene is a fluorinated heterocyclic compound with the molecular formula C₁₇H₁₁F₃S and a molecular weight of 304.33 g/mol . Its IUPAC name reflects its structural features:

- A thioxanthene backbone (a tricyclic system with a sulfur atom replacing oxygen in the xanthene scaffold).

- A prop-2-en-1-ylidene substituent at position 9, introducing a conjugated alkene moiety.

- A trifluoromethyl (-CF₃) group at position 2, contributing to its electronic and steric properties.

The compound’s structural formula is represented as:

$$

\text{C=CC(=C)C}1\text{=CC}2\text{=C(S}1\text{)C(=C(C=C}2\text{)F)F}

$$

Key spectroscopic identifiers include:

- ¹H NMR : Characteristic peaks for vinyl protons (δ 5.8–6.5 ppm) and aromatic protons (δ 7.2–8.1 ppm).

- ¹³C NMR : Signals for the trifluoromethyl carbon (δ 122–125 ppm, q, J = 270–280 Hz).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₁F₃S | |

| Molecular Weight | 304.33 g/mol | |

| IUPAC Name | (9Z)-9-prop-2-enylidene-2-(trifluoromethyl)thioxanthene |

Historical Development in Heterocyclic Chemistry

The synthesis of thioxanthene derivatives dates to the mid-20th century, driven by interest in their neuroleptic properties. Key milestones include:

- 1950s–1960s : Discovery of thioxanthene’s structural similarity to phenothiazines, leading to antipsychotic drugs like flupentixol .

- 1980s–1990s : Advancements in fluorination techniques enabled precise trifluoromethyl group incorporation, enhancing metabolic stability and lipophilicity.

- 2010s–Present : Catalytic methods (e.g., copper-mediated cross-coupling) improved access to substituted thioxanthenes, including 9-allylidene derivatives.

The compound itself emerged from efforts to optimize structure-activity relationships (SAR) in thioxanthenes. By introducing a conjugated alkene and electron-withdrawing -CF₃ group , researchers aimed to modulate electronic properties for applications in photophysics and medicinal chemistry.

Significance in Fluorinated Organic Compounds Research

The trifluoromethyl group confers unique advantages:

- Enhanced Lipophilicity : The -CF₃ group increases logP values, improving membrane permeability.

- Metabolic Stability : Resistance to oxidative degradation extends half-life in biological systems.

- Electronic Effects : The strong electron-withdrawing nature stabilizes charge-transfer states, relevant for optoelectronic applications.

In medicinal chemistry, fluorinated thioxanthenes exhibit:

- Antipsychotic Activity : Analogues like flupentixol target dopamine receptors.

- Anticancer Potential : Tetracyclic thioxanthenes show GI₅₀ values <10 µM in tumor cell lines.

- Theranostic Applications : Fluorescent derivatives enable simultaneous imaging and therapy.

Properties

IUPAC Name |

9-prop-2-enylidene-2-(trifluoromethyl)thioxanthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3S/c1-2-5-12-13-6-3-4-7-15(13)21-16-9-8-11(10-14(12)16)17(18,19)20/h2-10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMQNVZBCXVRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80710776 | |

| Record name | 9-(Prop-2-en-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28973-34-4 | |

| Record name | 9-(Prop-2-en-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

9-(Prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene, also known as (EZ)-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propene sulfoxide, is a compound of interest in various biological studies due to its unique structural properties and potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H11F3OS

- Molecular Weight : 320.33 g/mol

- IUPAC Name : 9-prop-2-enylidene-2-(trifluoromethyl)thioxanthene 10-oxide

- SMILES Notation : FC(F)(F)c1ccc2c(c1)C(=CC=C)c3ccccc3S2=O

Biological Activity Overview

Research on the biological activity of this compound primarily focuses on its potential as an antipsychotic agent and its interactions with various biological systems. The following sections summarize key findings from recent studies.

The mechanisms through which 9-(Prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene exerts its biological effects are still being elucidated. However, preliminary studies suggest several pathways:

- Antipsychotic Activity : The compound has been identified as a potential candidate for treating psychotic disorders, likely due to its ability to modulate neurotransmitter systems, particularly dopamine and serotonin receptors.

- Metabolic Pathways : In vitro studies indicate that the compound undergoes hepatic metabolism, leading to the formation of various metabolites that may contribute to its pharmacological effects .

- Toxicological Profile : Investigations into its toxicity reveal that certain metabolites could pose risks, necessitating further toxicological assessments .

Research Findings and Case Studies

A selection of studies highlights the biological activity of this compound:

Scientific Research Applications

Antipsychotic Properties

One of the most notable applications of thioxanthene derivatives, including 9-(Prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene, is in the development of antipsychotic medications. These compounds are often used as typical antipsychotics due to their ability to modulate neurotransmitter systems in the brain, particularly dopamine receptors.

Case Study: Flupentixol

Flupentixol, a related compound, has been extensively studied for its efficacy in treating schizophrenia and other psychotic disorders. It demonstrates a favorable profile with lower side effects compared to older antipsychotics. Research indicates that thioxanthene derivatives can effectively reduce symptoms of psychosis while minimizing extrapyramidal side effects, making them valuable in clinical settings .

Photoredox Catalysis

Thioxanthene derivatives have emerged as crucial components in photoredox catalysis. Their unique electronic properties allow them to act as effective photosensitizers in various chemical reactions.

Key Features :

- Photosensitization : The ability to absorb light and transfer energy to drive chemical reactions.

- Applications : Used in organic synthesis for cycloaddition reactions and in the development of new materials for organic light-emitting diodes (OLEDs) .

OLED Technology

The compound's structure allows it to be incorporated into OLED devices due to its excellent luminescent properties. Research shows that thioxanthene derivatives can enhance the efficiency of OLEDs by improving charge transport and light emission characteristics.

| Property | Value |

|---|---|

| Quantum Efficiency | Up to 20% |

| Circularly Polarized Luminescence | High dissymmetry factor (3.0×10^-3) |

Synthesis and Functionalization

The synthesis of 9-(Prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene involves several steps that allow for functionalization at various positions on the thioxanthene core. This versatility enables the development of tailored compounds for specific applications in drug discovery and materials science.

Functionalization Techniques

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

Substituent Effects: The -CF₃ group in the target compound enhances lipophilicity (logP = 4.43) compared to non-fluorinated analogues like 2-isopropylthioxanthone (logP ~3.5 estimated) .

Pharmacological Activity :

- The (Z)-isomer of the target compound is pharmacologically active as part of Flupentixol, whereas β-isomers (e.g., β-flupenthixol) show negligible activity due to steric hindrance in receptor binding .

- Thioxanthene derivatives with electron-donating groups (e.g., -OCH₃ in ) exhibit red-shifted UV absorption, useful in optoelectronic applications .

Synthetic Pathways :

- The target compound is synthesized via malonate-mediated oxidative ring expansion of thioxanthene precursors (similar to ), while Flupenthixol impurities arise from side reactions during alkylation or oxidation steps .

Crystallographic Data :

- Puckering parameters (Q = 0.591 Å, θ = 92.7°) for 9-substituted thioxanthenes indicate a distorted boat conformation, distinct from planar xanthone derivatives .

Preparation Methods

Synthesis of the 2-(Trifluoromethyl)thioxanthene Core

The foundational step in the preparation of 9-(Prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene is the synthesis of 2-(trifluoromethyl)thioxanthone or its derivatives, which serves as the precursor for further functionalization.

Starting Materials and Key Reactions:

- The synthesis typically begins with trifluoromethyl-substituted benzoic acids or trifluoromethylbenzene derivatives.

- A cyclization reaction is employed to form the thioxanthone core, often facilitated by polyphosphoric acid or other strong acid catalysts.

- For example, cyclization of trifluoromethyl-substituted benzoic acids under acidic conditions yields 2-(trifluoromethyl)thioxanthone intermediates.

Patent CN102321069A outlines a method for preparing 2-trifluoromethylthioxanthone via acid-catalyzed cyclization of trifluoromethylbenzene derivatives, highlighting the importance of reaction conditions such as temperature, acid concentration, and reaction time to optimize yield and purity.

Functionalization at the 9-Position: Introduction of the Prop-2-En-1-ylidene Group

The critical step for obtaining the target compound is the installation of the prop-2-en-1-ylidene substituent at the 9-position of the thioxanthene core.

-

- The 9-position of thioxanthene derivatives is reactive towards electrophilic substitution or condensation reactions.

- A common strategy involves the formation of a carbinol intermediate at the 9-position via Grignard or organometallic addition to the corresponding 9-ketone thioxanthene derivative.

- Subsequent dehydration of this intermediate leads to the formation of the vinylidene (ylidene) group.

-

- Dissolve 2-(trifluoromethyl)thioxanthene-9-one in a dry solvent such as tetrahydrofuran (THF).

- Add an allylic Grignard reagent (e.g., prop-2-enylmagnesium chloride) dropwise under an inert atmosphere (argon) to form the corresponding carbinol.

- Stir the reaction mixture overnight at controlled temperature to ensure complete addition.

- Quench the reaction with acetic acid and water.

- Remove solvents under reduced pressure.

- Dehydrate the crude carbinol intermediate using acetic anhydride under reflux conditions to yield the 9-(prop-2-en-1-ylidene) derivative.

- Purify the final product by flash chromatography or recrystallization.

Purification and Characterization

- Purification techniques such as column chromatography, flash chromatography, or recrystallization are employed to isolate the pure 9-(Prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene.

- Chromatographic methods may include the use of silica gel with appropriate solvent systems to separate isomers or side products.

- The compound’s purity is confirmed by analytical methods such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

- Crystallization from solvent mixtures like ethanol and methanol can yield X-ray quality crystals for structural confirmation.

Summary of Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | Trifluoromethylbenzoic acid + polyphosphoric acid, heat | Formation of 2-(trifluoromethyl)thioxanthone core |

| 2 | Grignard Addition | 2-(Trifluoromethyl)thioxanthene-9-one + allylmagnesium chloride in dry THF under argon | Formation of 9-carbinol intermediate |

| 3 | Dehydration | Acetic anhydride, reflux | Formation of 9-(prop-2-en-1-ylidene) derivative |

| 4 | Purification | Flash chromatography, recrystallization | Isolation of pure target compound |

Additional Notes and Research Findings

- The reaction environment must be strictly anhydrous and oxygen-free during organometallic additions to prevent side reactions.

- The trifluoromethyl group at the 2-position is electron-withdrawing, which can influence the reactivity of the thioxanthene core and requires careful control of reaction conditions.

- The dehydration step is crucial for obtaining the vinylidene group; incomplete dehydration results in mixtures of alcohol and alkene forms.

- Patent literature suggests alternative synthetic routes involving cyclization and functional group transformations that can be adapted depending on scale and available starting materials.

- Structural analysis via X-ray crystallography confirms the geometry and substitution pattern of the final compound, with observed dihedral angles and disorder in trifluoromethyl groups consistent with related thioxanthene derivatives.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 9-(Prop-2-en-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of thioxanthene derivatives typically involves sulfonation, halogenation, and substitution reactions. For example, 9H-thioxanthene can be reacted with chlorosulfonic acid to introduce sulfonic acid groups, followed by thionyl chloride treatment to form sulfonyl chlorides. Subsequent reactions with amines (e.g., dimethylamine) yield substituted derivatives . Optimization includes controlling stoichiometry, temperature (e.g., 0°C for MnO₂-mediated oxidations), and solvent choice (e.g., THF for diazo compound formation). Purification via silica plug filtration and reduced-pressure concentration ensures product integrity .

Q. How is the purity and structural identity of 9-(Prop-2-en-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene confirmed in synthetic workflows?

- Methodological Answer : Purity is assessed using HPLC or GC-MS, while structural confirmation relies on spectroscopic techniques:

- NMR : and NMR identify proton environments and carbon frameworks, with trifluoromethyl groups showing distinct NMR signals.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- Elemental Analysis : Validates empirical formulas (e.g., C, H, N, S content) .

Advanced Research Questions

Q. How do crystallographic studies resolve the geometric and electronic properties of thioxanthene derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides atomic-resolution data on bond lengths, angles, and torsion angles. For example, studies on (9H-thioxanthen-9-ylidene)hydrazine monohydrate reveal planar thioxanthene cores with dihedral angles <5° between aromatic rings, indicating conjugation. The trifluoromethyl group’s electron-withdrawing effect can be quantified via density functional theory (DFT) calculations to correlate with spectroscopic shifts .

Q. What experimental strategies address contradictions in reported spectroscopic data for thioxanthene derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. To resolve these:

Q. How does the trifluoromethyl group influence the electronic and reactivity profiles of thioxanthene derivatives?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, which:

- Reduces HOMO-LUMO gaps , enhancing UV-vis absorption (λmax shifts documented in TADF materials like 2-[4-(diphenylamino)phenyl]-10,10-dioxide-9H-thioxanthen-9-one) .

- Modulates Reactivity : Fluorine’s electronegativity stabilizes intermediates in substitution reactions. Experimental validation includes cyclic voltammetry to measure redox potentials and Hammett constants to quantify electronic effects .

Q. What computational approaches are used to predict the photophysical properties of 9-(Prop-2-en-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene?

- Methodological Answer :

- Time-Dependent DFT (TD-DFT) : Models excited-state transitions and emission spectra. Basis sets (e.g., B3LYP/6-311+G(d,p)) optimize geometry and predict oscillator strengths.

- Molecular Dynamics (MD) : Simulates solvent effects on fluorescence quantum yields.

- Frontier Orbital Analysis : Correlates HOMO-LUMO distributions with charge-transfer characteristics observed in TADF applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.